N-(1-cyano-1,2-dimethylpropyl)-2-(N-methylthiophene-2-sulfonamido)acetamide
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Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-(N-methylthiophene-2-sulfonamido)acetamide is a complex organic compound that features a cyano group, a sulfonamide group, and a thiophene ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(N-methylthiophene-2-sulfonamido)acetamide likely involves multiple steps, including:
Formation of the cyano group: This can be achieved through nucleophilic substitution reactions where a suitable leaving group is replaced by a cyanide ion.
Introduction of the sulfonamide group: This typically involves the reaction of a sulfonyl chloride with an amine.
Attachment of the thiophene ring: This can be done through various coupling reactions, such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, or the use of catalysts to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the cyano group.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits any bioactivity such as antimicrobial or anticancer properties.
Medicine
If found to be biologically active, it could be developed into a drug candidate for various diseases.
Industry
In industry, it might be used in the synthesis of advanced materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets could include enzymes, receptors, or other proteins.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyano-1,2-dimethylpropyl)-2-(N-methylphenylsulfonamido)acetamide: Similar structure but with a phenyl ring instead of a thiophene ring.
N-(1-cyano-1,2-dimethylpropyl)-2-(N-methylpyridine-2-sulfonamido)acetamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in N-(1-cyano-1,2-dimethylpropyl)-2-(N-methylthiophene-2-sulfonamido)acetamide might confer unique electronic properties or biological activities compared to its analogs with phenyl or pyridine rings.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[methyl(thiophen-2-ylsulfonyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S2/c1-10(2)13(3,9-14)15-11(17)8-16(4)21(18,19)12-6-5-7-20-12/h5-7,10H,8H2,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHIHZKFSAQEAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN(C)S(=O)(=O)C1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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